1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a tetrazole ring substituted with a 2,4-dimethylphenyl group and a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles or by the reaction of amines with sodium azide.
Substitution Reactions: The 2,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)ethanol: Shares the 2,4-dimethylphenyl group but lacks the tetrazole ring and methylsulfonyl group.
N-(2,4-dimethylphenyl)-4-methoxybenzamide: Contains the 2,4-dimethylphenyl group but has different functional groups.
Uniqueness
1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the combination of the tetrazole ring and the methylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N4O2S |
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Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C10H12N4O2S/c1-7-4-5-9(8(2)6-7)14-10(11-12-13-14)17(3,15)16/h4-6H,1-3H3 |
InChI Key |
LNLFGYHNVSWYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)S(=O)(=O)C)C |
Origin of Product |
United States |
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